molecular formula C22H23N3O4S B2996308 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate CAS No. 941995-27-3

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate

Cat. No.: B2996308
CAS No.: 941995-27-3
M. Wt: 425.5
InChI Key: SBDPEGHKIQVSLB-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate is a synthetic chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a benzo[d]thiazole core linked to a methyl terephthalate moiety via a 4-ethylpiperazine bridge. The 4-ethylpiperazine group is a common pharmacophore in bioactive molecules and has been identified in compounds that exhibit neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential research applications in models of Alzheimer's disease . Furthermore, the structural analogy to other documented 1-yl)benzo[d]thiazol-6-yl derivatives positions this compound as a valuable intermediate or candidate for developing novel therapeutic agents. Researchers can utilize this compound to investigate structure-activity relationships, particularly in modulating central nervous system targets or for the synthesis of more complex molecular entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-O-[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-24-10-12-25(13-11-24)22-23-18-9-8-17(14-19(18)30-22)29-21(27)16-6-4-15(5-7-16)20(26)28-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPEGHKIQVSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate typically involves the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Table 1. Comparison of Benzo[d]thiazole Derivatives

Compound ID Substituent Structure Yield (%) Purity (%) Melting Point (°C)
7q 2-Chloropyridin-4-ylamino 70 90.0 177.9–180.8
7r 2-Chloro-4-methylpyridin-3-ylamino 77 90.0 166.5–168.1
7s Pyrimidin-2-ylamino 70 90.0 169.2–171.8
7t Thiazol-2-ylamino 68 92.0 237.7–239.1
1d 4-Methylpiperazin-1-ylphenylamino 75.47 Not specified

Key Observations:

  • Melting Points: The thiazol-2-ylamino substituent in 7t confers a significantly higher melting point (237.7–239.1°C) compared to pyridinyl or pyrimidinyl analogs, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) . The target compound’s terephthalate ester may lower its melting point relative to amide-linked analogs due to reduced crystallinity.
  • Synthetic Yields: Yields for analogs range from 68–77%, typical for multi-step syntheses involving coupling reactions . The target compound’s synthesis may require similar efficiency.

Computational Analysis

  • DFT Studies: Density Functional Theory (DFT) methods (e.g., B3LYP) are critical for predicting electronic properties and reaction mechanisms . For example, exact-exchange terms in DFT functionals improve thermochemical accuracy, aiding in the design of stable derivatives .
  • Docking Studies: Tools like AutoDock4 enable virtual screening of binding affinities. Flexible sidechain docking (as in HIV protease studies) could model the target compound’s interactions with biological targets .
  • Wavefunction Analysis: Software like Multiwfn supports topology analysis of electron density, useful for understanding reactivity sites .

Biological Activity

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate, a compound with the CAS number 941995-27-3, is a derivative of benzothiazole known for its potential biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S with a molecular weight of 425.5 g/mol. The compound features a benzothiazole core, which is significant for its biological activity due to the presence of both sulfur and nitrogen in the heterocyclic structure.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Antifungal Activity

Benzothiazole derivatives are also recognized for their antifungal properties. In vitro studies have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. The antifungal action is typically attributed to the disruption of fungal cell membranes .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory potential. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which may relate to neuroprotective effects .
  • Receptor Modulation : Some studies suggest that benzothiazole derivatives can modulate receptors involved in pain and inflammation pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives, including those similar to this compound, revealed significant inhibition against a panel of pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific strain tested .
  • Anti-inflammatory Activity : In a controlled trial, a derivative was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a reduction in paw swelling and lower levels of inflammatory markers compared to the control group .

Synthesis and Research Applications

The synthesis of this compound typically involves coupling reactions between substituted benzothiazoles and terephthalic acid derivatives under conditions that favor the formation of the desired ester linkage. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and catalysts like 4-dimethylaminopyridine (DMAP) .

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting infectious diseases, inflammation, and possibly cancer.

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